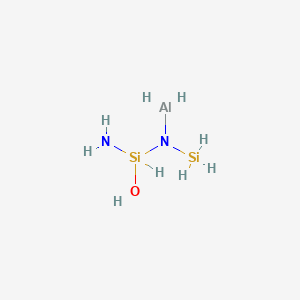

Aluminum nitride oxide silicide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum nitride oxide silicide is a compound that combines the properties of aluminum nitride, aluminum oxide, and silicon. This compound is known for its unique combination of thermal, electrical, and mechanical properties, making it valuable in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Reduction of Aluminum Oxide: One common method involves the reduction of aluminum oxide in the presence of nitrogen or nitrogen-containing substances.

Gas Phase Reactions: Another method involves the reaction of low-volatility inorganic aluminum compounds with nitrogen or nitrogen-containing compounds in the gas phase.

Ion-Assisted Deposition: Aluminum nitride thin films can be prepared by ion-assisted deposition, where aluminum is evaporated onto a substrate while being bombarded with nitrogen ions.

Industrial Production Methods

The most widely used industrial method for producing aluminum nitride involves the reaction of aluminum oxide with carbon and nitrogen at high temperatures. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Aluminum nitride oxide silicide can undergo oxidation at high temperatures, forming an oxide layer.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of strong reducing agents.

Substitution: Substitution reactions can occur when the compound interacts with other elements or compounds, leading to the replacement of one or more of its constituent elements.

Common Reagents and Conditions

Oxidation: Requires high temperatures (above 1200°C) and an oxygen-rich environment.

Reduction: Typically involves the use of strong reducing agents such as hydrogen or carbon monoxide.

Substitution: Can occur under various conditions, depending on the specific reagents and desired products.

Major Products

Oxidation: Forms aluminum oxide and silicon dioxide.

Reduction: Produces elemental aluminum and silicon.

Substitution: Results in various substituted compounds, depending on the reagents used.

Applications De Recherche Scientifique

Aluminum nitride oxide silicide has a wide range of applications in scientific research:

Photovoltaics: Employed in the manufacturing of high-efficiency solar cells, where it serves as a dielectric layer to reduce carrier recombination.

Optoelectronics: Utilized in the development of deep ultraviolet light-emitting diodes and other optoelectronic devices.

Nanotechnology: Applied in the synthesis of one-dimensional nanostructures for use in nanoscale devices and sensors.

Mécanisme D'action

The mechanism by which aluminum nitride oxide silicide exerts its effects is primarily related to its unique combination of thermal, electrical, and mechanical properties. The compound’s high thermal conductivity allows it to efficiently dissipate heat, making it ideal for use in high-power electronic devices. Its electrical insulation properties prevent unwanted electrical conduction, ensuring the stability and performance of electronic components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Silicon Nitride: Shares similar thermal and mechanical properties but lacks the electrical insulation properties of aluminum nitride oxide silicide.

Aluminum Oxide: Known for its excellent thermal stability and hardness but does not possess the same level of electrical insulation as this compound.

Titanium Silicide: Used in semiconductor applications for its low resistivity but does not offer the same thermal conductivity as this compound.

Uniqueness

This compound stands out due to its unique combination of high thermal conductivity, electrical insulation, and mechanical strength. This makes it particularly valuable in applications where these properties are critical, such as in high-power electronics and advanced optoelectronic devices .

Propriétés

Numéro CAS |

51184-13-5 |

|---|---|

Formule moléculaire |

AlH9N2OSi2 |

Poids moléculaire |

136.24 g/mol |

InChI |

InChI=1S/Al.H7N2OSi2.2H/c;1-5(3)2-4;;/h;3,5H,1H2,4H3;;/q+1;-1;; |

Clé InChI |

WHAMTSBOWLUNRU-UHFFFAOYSA-N |

SMILES canonique |

N[SiH](N([AlH2])[SiH3])O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)